molecular formula C10H13ClO2S B13631258 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride

Katalognummer: B13631258
Molekulargewicht: 232.73 g/mol
InChI-Schlüssel: WWGMOOSNPUEZLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S and a molecular weight of 232.72 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further substituted with two methyl groups at the 2 and 4 positions of the phenyl ring.

Vorbereitungsmethoden

The synthesis of 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,4-dimethylphenyl ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles interacting with the compound .

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical reactions.

Eigenschaften

Molekularformel

C10H13ClO2S

Molekulargewicht

232.73 g/mol

IUPAC-Name

1-(2,4-dimethylphenyl)ethanesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-7-4-5-10(8(2)6-7)9(3)14(11,12)13/h4-6,9H,1-3H3

InChI-Schlüssel

WWGMOOSNPUEZLD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(C)S(=O)(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.